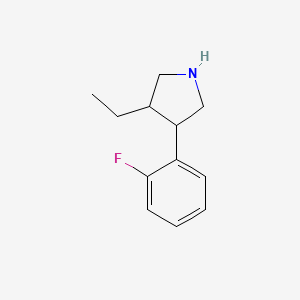![molecular formula C9H13ClS B13163855 3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
3-[2-(Chloromethyl)butyl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Chloromethyl)butyl]thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position The compound this compound is characterized by the presence of a chloromethyl group attached to a butyl chain, which is further connected to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]thiophene can be achieved through several synthetic routes. One common method involves the alkylation of thiophene with 2-(chloromethyl)butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Another approach involves the use of a Grignard reagent, where 2-(chloromethyl)butyl magnesium bromide is reacted with thiophene in the presence of a catalyst such as copper(I) iodide. This method also requires an inert atmosphere and anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-[2-(Chloromethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents such as dichloromethane or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or thioether derivatives.
科学的研究の応用
3-[2-(Chloromethyl)butyl]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is utilized as a precursor in the synthesis of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-[2-(Chloromethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on biomolecules, enhancing its potency and selectivity.
In material science, the thiophene ring’s conjugated system facilitates electron transport and charge mobility, making it suitable for use in electronic devices. The compound’s ability to undergo various chemical modifications also allows for tuning its electronic properties to suit specific applications.
類似化合物との比較
3-[2-(Chloromethyl)butyl]thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
3-(2-Bromoethyl)thiophene: Similar in structure but with a bromoethyl group instead of a chloromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H13ClS |
|---|---|
分子量 |
188.72 g/mol |
IUPAC名 |
3-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13ClS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChIキー |
SRQILXRHNKQOGK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CSC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Bromo-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13163777.png)
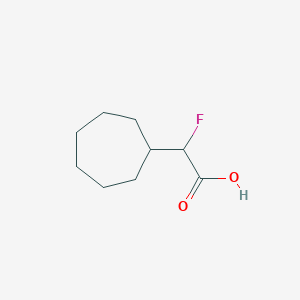
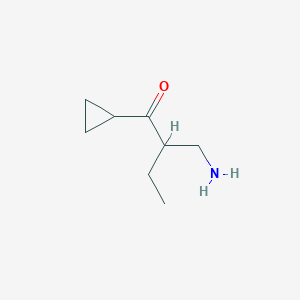

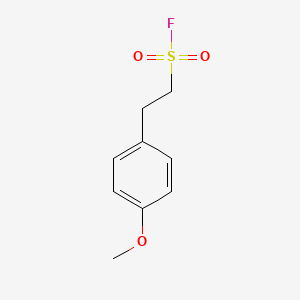
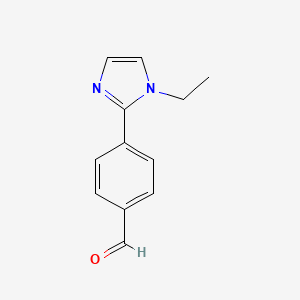
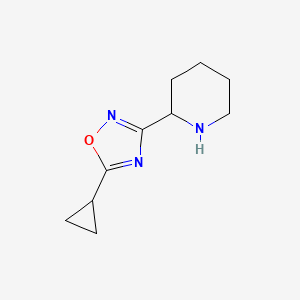
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
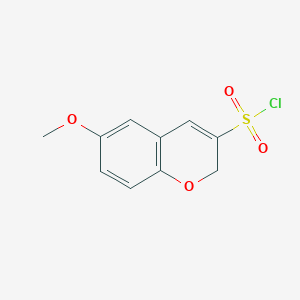

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
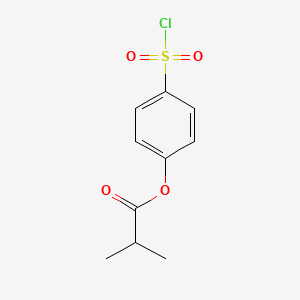
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
